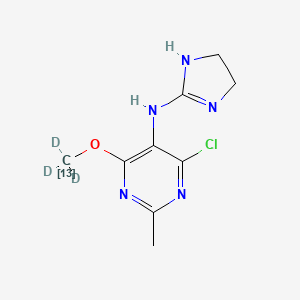

Moxonidine-13C,d3

Description

Contextualizing Moxonidine (B1115) as a Centrally Acting Imidazoline (B1206853) Receptor Agonist

Moxonidine is a second-generation, centrally acting antihypertensive medication used for treating mild to moderate essential hypertension. wikipedia.orgnih.gov Its primary mechanism of action involves the selective agonism of imidazoline receptor subtype 1 (I1), which are located in the rostral ventrolateral medulla of the brainstem. wikipedia.orgnih.gov By stimulating these receptors, Moxonidine reduces the activity of the sympathetic nervous system, leading to a decrease in blood pressure. wikipedia.orgijmedicine.com

Unlike older centrally acting antihypertensives, such as clonidine (B47849), Moxonidine exhibits a significantly higher affinity for I1 receptors compared to α2-adrenergic receptors. wikipedia.org This selectivity is believed to contribute to a more favorable side-effect profile, particularly concerning sedation and dry mouth, which are commonly associated with α2-adrenergic receptor agonism. drugbank.comtandfonline.com The antihypertensive effect of Moxonidine has been shown to be comparable to other first-line treatments like ACE inhibitors, beta-blockers, and calcium channel blockers. tandfonline.comresearchgate.net

Beyond its primary function of blood pressure reduction, research suggests that Moxonidine may offer additional therapeutic benefits. These include improvements in insulin (B600854) resistance and glucose metabolism, as well as protective effects against organ damage associated with hypertension, such as kidney disease and cardiac hypertrophy. wikipedia.orgnih.gov

Overview of Moxonidine-13C,d3 as a Research Tool

This compound is a specifically designed version of Moxonidine where one carbon atom has been replaced with ¹³C and three hydrogen atoms have been replaced with deuterium (B1214612). scbt.comsynzeal.com This dual labeling makes it an exceptionally useful tool in research, primarily as an internal standard for quantitative analysis.

In pharmacokinetic studies, researchers need to accurately measure the concentration of Moxonidine in biological samples like blood or urine. By adding a known amount of this compound to the sample, it can be used as an internal standard in analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). psu.edu Because this compound is chemically identical to Moxonidine, it behaves similarly during sample extraction, chromatography, and ionization. However, its higher mass allows the mass spectrometer to distinguish it from the unlabeled Moxonidine. This allows for very precise and accurate quantification of the drug, which is essential for understanding its absorption, distribution, metabolism, and excretion profile. psu.edu

The use of stable isotope-labeled internal standards like this compound is considered the gold standard in bioanalytical method development and validation for its ability to correct for variability in sample preparation and instrument response. synzeal.com

Table of Compound Properties

| Property | Moxonidine | This compound |

| Chemical Formula | C₉H₁₂ClN₅O | C₈¹³CH₉D₃ClN₅O |

| Molar Mass | 241.68 g·mol⁻¹ wikipedia.org | 245.69 g·mol⁻¹ scbt.com |

| CAS Number | 75438-57-2 wikipedia.org | 75438-57-2 (unlabeled) scbt.com |

| Isotopic Labels | None | One ¹³C, three D |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN5O |

|---|---|

Molecular Weight |

245.69 g/mol |

IUPAC Name |

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2+1D3 |

InChI Key |

WPNJAUFVNXKLIM-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2 |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Isotopic Confirmation

Precursor Synthesis and Stereospecific Isotopic Introduction

High-Resolution Mass Spectrometry (HRMS) for Verification of Labeling Pattern

HRMS is essential for verifying the molecular weight and, consequently, the successful incorporation of the isotopes. The molecular weight of unlabeled moxonidine (B1115) is approximately 241.68 g/mol . vwr.comepa.gov In contrast, Moxonidine-13C,d3 has a molecular weight of approximately 245.69 g/mol , reflecting the addition of one ¹³C atom and three deuterium (B1214612) atoms, minus the weight of the replaced ¹²C and three ¹H atoms. lgcstandards.comlgcstandards.com This mass shift is readily detectable by HRMS, confirming the presence of the labels. The monoisotopic mass of unlabeled moxonidine is 241.073038 g/mol . nih.gov LC-ESI-MS in selected-ion monitoring (SIM) mode is a technique that could be used, targeting the specific m/z values for the labeled and unlabeled compounds. researchgate.net

Chromatographic Purity Assessment of Labeled Compounds

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of this compound. lgcstandards.comgoogleapis.com These methods separate the labeled compound from any unlabeled precursors, reagents, or byproducts from the synthesis. A purity of over 95% is generally expected for such standards. lgcstandards.comlgcstandards.com A validated HPLC method ensures that the quantified labeled compound is free from impurities that could interfere with experimental results. austinpublishinggroup.com

High-Resolution Mass Spectrometry (HRMS) for Verification of Labeling Pattern

Scalability Considerations in the Synthesis of Labeled Analogues for Research

The transition from a small-scale laboratory synthesis to a larger-scale production of isotopically labeled compounds like this compound for extensive research use presents several challenges. pharmafeatures.comacs.org These considerations are critical for ensuring a reliable and cost-effective supply of the labeled standard.

Key Scalability Challenges:

Cost and Availability of Labeled Starting Materials: The primary cost driver in the synthesis of this compound is the isotopically enriched starting material, namely [¹³C,d₃]methanol. These materials are significantly more expensive than their unlabeled counterparts. rsc.orgrestek.com Scaling up the synthesis requires careful planning to minimize waste and maximize the incorporation of the expensive labeled fragment.

Reaction Efficiency and Purity: The efficiency of the nucleophilic substitution reaction is paramount. Any side reactions or incomplete conversions will not only reduce the yield but also complicate the purification process, potentially leading to the loss of valuable labeled material. The process must be optimized to ensure high conversion and yield. pharmafeatures.com

Process Control and Reproducibility: Maintaining consistent reaction conditions such as temperature, pressure, and stoichiometry is crucial for reproducible results, especially when moving to larger reaction vessels. pharmafeatures.com Inconsistent processes can lead to batch-to-batch variability in yield and purity, which is undesirable for a reference standard.

Purification: The purification of the final labeled compound must be highly effective to remove any unlabeled or partially labeled impurities. Chromatographic methods are often employed, and these need to be scalable to handle larger quantities without compromising the purity of the final product.

The table below summarizes the key considerations for scaling up the synthesis of this compound.

| Consideration | Implication for Scalability |

| Cost of Labeled Precursors | High cost necessitates efficient reactions and minimal waste to be economically viable for larger quantities. rsc.orgrestek.com |

| Reaction Yield | Lower yields at a larger scale can significantly increase the per-gram cost of the final product. acs.org |

| Purity of Final Product | High purity is essential for its use as an internal standard; scalable purification methods are required. |

| Process Robustness | The synthetic route must be reliable and reproducible to ensure consistent quality across different batches. pharmafeatures.com |

Advanced Analytical Methodologies and Applications

Development of Quantitative Assays Utilizing Moxonidine-13C,d3 as an Internal Standard

The primary application of this compound is as an internal standard in quantitative assays designed to measure moxonidine (B1115) concentrations in complex biological matrices such as plasma and urine. northwestern.edunih.gov Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, yet are distinguishable by their mass difference. northwestern.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of moxonidine in biological fluids due to its high sensitivity, specificity, and throughput. nih.govresearchgate.net The use of this compound in these methods is instrumental in achieving reliable and accurate results. le.ac.uk

Electrospray ionization (ESI) is a commonly employed ionization technique in the LC-MS/MS analysis of moxonidine. doi.orgnih.gov ESI is a soft ionization method that generates charged droplets from a liquid sample, which then desolvate to produce gas-phase ions with minimal fragmentation. For moxonidine, a basic compound, positive ionization mode is generally preferred as it results in superior sensitivity. jchr.org The moxonidine molecule is readily protonated to form the [M+H]+ ion, which is then introduced into the mass spectrometer for analysis.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. In an MRM experiment, a specific precursor ion (the protonated molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole for detection. sciex.com This process significantly reduces background noise and enhances the specificity of the assay.

For the analysis of moxonidine and its internal standard, this compound, specific MRM transitions are monitored. While the exact mass-to-charge ratio (m/z) for this compound will be slightly higher than that of unlabeled moxonidine due to the presence of the heavy isotopes, the fragmentation pattern is expected to be similar.

Published research on the analysis of unlabeled moxonidine provides the following MRM transitions, which would be adapted for this compound:

Moxonidine: The precursor ion is typically m/z 242.05 or 242.2. doi.orgnih.govjchr.org Common product ions monitored include m/z 206.1, 199.05, and 44. jchr.orgpsu.edu

This compound: The precursor ion would be approximately m/z 246.7, reflecting the addition of one 13C and three deuterium (B1214612) atoms. The corresponding product ions would also show a mass shift.

The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte but is differentiated by its mass, is a key principle of robust quantitative bioanalysis. northwestern.edu

Table 1: Example MRM Transitions for Moxonidine Analysis

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| Moxonidine | 242.05 | 206.1, 199.05 | jchr.org |

| Moxonidine | 242.2 | Not Specified | doi.orgnih.gov |

| Moxonidine | 242 | 44 | psu.edu |

This table is based on data for unlabeled moxonidine. The transitions for this compound would be adjusted for the mass difference.

Ionization Techniques (e.g., Electrospray Ionization, ESI)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-MS/MS for moxonidine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized. univ-lyon1.frnih.gov These methods often require derivatization of the analyte to increase its volatility and thermal stability for GC analysis. nih.gov In a GC-MS method for clonidine (B47849), a structurally similar compound, moxonidine was used as the internal standard. univ-lyon1.fr This suggests that a GC-MS method for moxonidine could similarly employ this compound as an internal standard. The detection in GC-MS is often performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the analyte and internal standard. univ-lyon1.fr

Method Validation Parameters for Labeled Compounds in Biological Matrices

For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation. The use of a stable isotope-labeled internal standard like this compound is a critical component of this validation, ensuring the accuracy and precision of the results.

Linearity and Calibration Curve Establishment

A key validation parameter is linearity, which demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is established by constructing a calibration curve.

To create a calibration curve, a series of standards with known concentrations of moxonidine are prepared in the same biological matrix as the unknown samples (e.g., blank plasma). A fixed amount of the internal standard, this compound, is added to each standard, as well as to the unknown samples. doi.org After sample preparation and analysis by LC-MS/MS, the peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. rjptonline.org

The resulting calibration curve is then fitted with a linear regression model. A high coefficient of correlation (r) or coefficient of determination (R²) is required to demonstrate linearity. For example, studies on moxonidine have reported correlation coefficients of 0.9999 and linearity over concentration ranges such as 0.01976–9.88 ng/mL and 5.004–10345.023 pg/mL. doi.orgnih.govjchr.org

Table 2: Reported Linearity Data for Moxonidine Assays

| Concentration Range | Correlation Coefficient (r or R²) | Biological Matrix | Analytical Method | Reference |

| 0.01976–9.88 ng/mL | r = 0.9999 | Human Plasma | LC-ESI-MS | doi.orgnih.gov |

| 5.004–10345.023 pg/mL | Not Specified (Linear) | Plasma | LC-MS/MS | jchr.org |

| 0.05–1.0 mg/L | R² = 0.9978 | Aqueous Humor | HPLC | nih.gov |

This table showcases typical linearity results from moxonidine quantification studies, which rely on the principles of using an internal standard like this compound for accurate calibration.

Precision and Accuracy Assessments

The precision and accuracy of an analytical method are fundamental to its validation. In the context of quantifying moxonidine, this compound is used as a stable isotope-labeled internal standard (SIL-IS) to ensure high levels of precision and accuracy. The SIL-IS shares identical physicochemical properties with the analyte (moxonidine), meaning it behaves similarly during sample extraction, chromatography, and ionization. uni-muenchen.de This co-elution and co-ionization allow for the correction of variations that can occur during sample processing and analysis.

Validation studies for LC-MS/MS methods quantifying moxonidine using a SIL-IS like this compound consistently demonstrate excellent precision and accuracy. Precision is typically expressed as the coefficient of variation (%CV), while accuracy is expressed as the percentage of the nominal concentration. For a method to be considered robust, the intra- and inter-day precision should not exceed 15% CV (or 20% at the lower limit of quantification), and the accuracy should be within 85-115% (or 80-120% at the LLOQ).

One study reported intra- and inter-day precision for moxonidine quantification with %CV values well within acceptable limits, and accuracy assessments showing deviations of less than 15% from the nominal concentrations. doi.org Another rapid determination method for moxonidine in plasma also reported acceptable precision and accuracy. rjptonline.org

Table 1: Representative Intra-day and Inter-day Precision and Accuracy Data for Moxonidine Quantification using a SIL-IS

| Concentration Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Low QC | 0.05 | 6.8 | 104.2 | 8.5 | 102.5 |

| Medium QC | 0.5 | 4.5 | 98.7 | 6.2 | 99.1 |

| High QC | 8.0 | 3.1 | 101.5 | 4.9 | 100.8 |

Note: This table is a composite representation of typical validation data from studies quantifying moxonidine with a stable isotope-labeled internal standard.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of moxonidine in biological fluids, highly sensitive LC-MS/MS methods are required due to the low concentrations often present after administration. The use of this compound as an internal standard contributes to achieving low detection and quantification limits by improving the signal-to-noise ratio and ensuring reliable integration of the analyte peak.

Several studies have established sensitive methods for moxonidine quantification. For instance, a validated LC-MS/MS method for moxonidine in human plasma reported a lower limit of quantification (LLOQ) of 0.01976 ng/mL. doi.orgnih.gov Another highly sensitive method established a linear range from 5.004 to 10345.023 pg/mL, demonstrating the capability to quantify very low concentrations of moxonidine. rjptonline.orgjchr.org

Table 2: LOD and LOQ Values from Validated Moxonidine Quantification Methods

| Parameter | Reported Value | Matrix | Analytical Technique |

|---|---|---|---|

| LOQ | 0.01976 ng/mL | Human Plasma | LC-ESI-MS |

| LLOQ | 5.004 pg/mL | Human Plasma | LC-MS/MS |

| LOD | 0.1 µg/L | Urine | LC-MS/MS |

Note: These values are for the analyte moxonidine, with the use of a stable isotope-labeled internal standard like this compound being instrumental in achieving this sensitivity.

Matrix Effects and Compensatory Strategies

The 'matrix effect' is a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.net Moxonidine, being a polar compound, can be particularly susceptible to matrix effects. rjptonline.org

The use of a stable isotope-labeled internal standard such as this compound is the most effective strategy to compensate for matrix effects. uni-muenchen.de Since this compound is structurally and chemically almost identical to moxonidine, it experiences the same degree of ion suppression or enhancement at the same retention time. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to a more accurate and reproducible measurement. researchgate.net

Research on moxonidine quantification has shown that while matrix effects are present, the use of a suitable internal standard effectively compensates for them, bringing the internal standard-normalized matrix factor to within acceptable limits. rjptonline.org

Applications in Preclinical Bioanalytical Support

This compound is an indispensable tool in preclinical research, enabling the reliable quantification of moxonidine in various biological systems. This is essential for understanding the pharmacokinetics and metabolism of the drug before it enters clinical trials.

Quantification in In Vitro Biological Systems

In vitro studies are crucial for early drug development, providing insights into a drug's metabolic stability, permeability, and potential for drug-drug interactions. These studies often involve incubating the drug with systems like liver microsomes, hepatocytes, or Caco-2 cell monolayers. Accurate quantification of the parent drug over time is necessary to determine metabolic rates or permeability coefficients.

The use of this compound in LC-MS/MS methods allows for precise measurement of moxonidine concentrations in these complex in vitro matrices. By adding a known amount of this compound to the samples, any loss of analyte during sample preparation or variations in instrument response can be accurately corrected. This ensures the reliability of the data generated from these in vitro experiments, which forms the basis for predicting the in vivo behavior of the drug. For example, understanding the metabolism of moxonidine, which involves oxidation to form metabolites, relies on accurate quantification of the parent compound in these systems. nih.gov

Quantification in Preclinical Animal Samples

Before a drug can be tested in humans, its pharmacokinetic profile must be thoroughly characterized in animal models. These studies involve administering the drug to animals (e.g., rats, dogs) and collecting biological samples, such as plasma, blood, or tissue, at various time points.

LC-MS/MS methods using this compound as an internal standard have been successfully applied to quantify moxonidine in plasma samples from pharmacokinetic studies. doi.orgnih.gov The high sensitivity and specificity of these methods allow for the determination of the full pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) parameters. For example, a method was successfully applied to analyze 360 clinical study samples, demonstrating its robustness for high-throughput analysis which is also a requirement in preclinical settings. rjptonline.orgjchr.org The ability to accurately measure drug concentrations in these samples is critical for establishing the dose-response relationship and for scaling the results from animals to humans.

Pharmacokinetic and Metabolic Research Preclinical and in Vitro

In Vitro Metabolic Stability Studies of Moxonidine (B1115) Using Labeled Analogue

In vitro metabolic stability assays are fundamental in drug discovery to predict a compound's behavior in vivo. nuvisan.com These studies, often utilizing liver microsomes or hepatocytes, help determine the rate of metabolism, which in turn provides insights into a compound's half-life and potential for drug-drug interactions. nuvisan.com The use of a stable isotope-labeled compound like Moxonidine-13C,d3 is instrumental in these assays for accurate quantification.

Microsomal and Hepatocyte Incubation Systems

Liver microsomes and hepatocytes are the primary in vitro models for assessing drug metabolism. researchgate.netsrce.hr Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. researchgate.netsrce.hr Hepatocytes, being the primary liver cells, offer a more comprehensive metabolic system, encompassing both Phase I and Phase II metabolic pathways. nuvisan.com

In these systems, this compound is incubated with either microsomes or hepatocytes, and the rate of its disappearance over time is monitored. nuvisan.comnih.gov This allows for the characterization of the metabolic profile in a controlled environment. Studies have shown that moxonidine undergoes metabolism in human, mouse, and rat liver microsomes and hepatocytes, leading to the formation of various metabolites. evotec.com

Assessment of Intrinsic Clearance and Metabolic Half-Life

The data obtained from microsomal and hepatocyte incubations are used to calculate key pharmacokinetic parameters. Intrinsic clearance (CLint) represents the inherent ability of the liver to metabolize a drug, independent of blood flow. nuvisan.com The metabolic half-life (t½) is the time it takes for half of the initial drug concentration to be metabolized.

Identification and Characterization of Moxonidine Metabolites Using this compound

The use of this compound is particularly advantageous for identifying and structurally characterizing the metabolites of moxonidine. The known mass shift between the labeled parent drug and its unlabeled metabolites simplifies the detection and confirmation of metabolic products in complex biological matrices.

Oxidative Biotransformation Pathways (e.g., Hydroxylation, Dehydrogenation)

Oxidation is a major metabolic pathway for moxonidine. nih.govprobes-drugs.orgpharmacompass.com This involves several key reactions:

Hydroxylation: Oxidation can occur on the methyl group of the pyrimidine (B1678525) ring to form hydroxymethyl moxonidine, or on the imidazoline (B1206853) ring to produce hydroxy moxonidine. nih.govprobes-drugs.orgresearchgate.net Hydroxy moxonidine can be further oxidized to a dihydroxy metabolite. probes-drugs.orgdrugbank.com

Dehydrogenation: A significant metabolite is formed through the dehydrogenation of the imidazoline ring, resulting in dehydrogenated moxonidine. nih.govresearchgate.net This dehydrogenated metabolite is a major circulating and urinary metabolite in humans. nih.govresearchgate.net Evidence suggests that dehydrogenation may be a primary metabolic pathway, potentially proceeding from the hydroxy metabolite. probes-drugs.orgdrugbank.com Another key dehydrogenation product is the 4,5-dehydromoxonidine metabolite. probes-drugs.orgsmolecule.com

Conjugation Reactions (e.g., Cysteine Conjugation)

Moxonidine also undergoes Phase II metabolism, specifically conjugation reactions. A notable pathway is the formation of a cysteine conjugate. nih.govprobes-drugs.orgresearchgate.net

Application of LC-MS/MS for Metabolite Profiling and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, detection, and identification of drug metabolites. nih.govresearchgate.netnih.gov Its high sensitivity and specificity make it ideal for analyzing complex biological samples from in vitro metabolism studies. nih.govjchr.org

In the context of moxonidine metabolism, LC-MS/MS is employed to:

Profile the metabolites present in incubation samples from microsomes and hepatocytes. nih.govresearchgate.net

Quantify the levels of the parent drug (this compound) and its various metabolites. jchr.orgrjptonline.org

Elucidate the structures of the metabolites based on their mass-to-charge ratios and fragmentation patterns. nih.govnih.gov

The use of this compound as an internal standard in LC-MS/MS analysis helps to correct for matrix effects and improve the accuracy and reproducibility of quantification. nih.gov

Structural Elucidation of Novel Metabolites via NMR and High-Resolution Mass Spectrometry

The use of stable isotope-labeled compounds, such as this compound, is a powerful strategy in drug metabolism studies for the unambiguous identification and structural elucidation of metabolites. nih.govnih.gov This approach combines the separation power of liquid chromatography (LC) with the analytical precision of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net

In mass spectrometry, the presence of the 13C and deuterium (B1214612) (d3) labels in this compound creates a distinct isotopic pattern and a predictable mass shift in its metabolites compared to the unlabeled drug. This "isotopic signature" allows for the rapid differentiation of drug-related material from endogenous components in complex biological matrices like plasma, urine, and bile. nih.govfrontiersin.org HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of potential metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments involve fragmenting the metabolite ions to produce characteristic product ion spectra. By comparing the fragmentation patterns of the labeled and unlabeled metabolites, researchers can pinpoint the exact site of metabolic modification on the moxonidine molecule.

While MS provides mass and fragmentation data, NMR spectroscopy is unparalleled for providing definitive structural information. frontiersin.orgnih.gov For novel or unexpected metabolites, fractions containing the metabolite of interest can be isolated and concentrated for NMR analysis. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable. nih.govgre.ac.uk These techniques correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), effectively mapping the carbon-hydrogen framework of the molecule. gre.ac.uk By analyzing the chemical shifts and correlations, the precise structure of a novel metabolite can be unequivocally determined. frontiersin.org For example, studies on moxonidine have identified metabolites resulting from oxidation on the methyl group or the imidazoline ring, such as hydroxymethyl moxonidine and hydroxy moxonidine. psu.edunih.gov The use of a labeled compound like this compound would be instrumental in confirming these structures and identifying others, including human-specific metabolites like dihydroxy moxonidine. psu.edu

Table 1: Analytical Techniques in Metabolite Structural Elucidation

| Technique | Role in Metabolite Identification with Labeled Compounds |

| Liquid Chromatography (LC) | Separates metabolites from the parent drug and endogenous compounds in a biological sample. |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements to determine elemental composition. The isotopic label creates a clear signature to distinguish drug-related peaks. |

| Tandem Mass Spectrometry (MS/MS) | Fragments metabolite ions to reveal structural information. Comparing fragments of labeled and unlabeled metabolites pinpoints the site of metabolism. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers definitive structural elucidation of isolated metabolites by mapping the complete molecular framework. frontiersin.orggre.ac.uk |

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Contribution to Moxonidine Metabolism

Identification of Specific CYP Enzymes Involved in Moxonidine Biotransformation

The biotransformation of many drugs is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing proteins predominantly found in the liver. longdom.orgnih.gov These enzymes catalyze Phase I metabolic reactions, such as oxidation, which is a key metabolic pathway for moxonidine. psu.edunih.govuomus.edu.iq Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.gov

Research to pinpoint the CYP enzymes involved in moxonidine's metabolism typically employs in vitro models, such as human liver microsomes, which contain a rich complement of CYP enzymes. srce.hr In these experiments, moxonidine (or a labeled analogue) is incubated with the microsomes, and the formation of its metabolites is monitored over time. To identify the specific isoforms, a panel of selective chemical inhibitors for different CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is used. mdpi.commdpi.com A significant reduction in metabolite formation in the presence of a specific inhibitor points to that enzyme's involvement.

Investigation of Enzyme Induction and Inhibition Potentials

Beyond being a substrate, a drug can also act as an inhibitor or an inducer of CYP enzymes, leading to significant clinical implications for co-administered drugs. nih.govevotec.com Therefore, assessing the potential of this compound to induce or inhibit key CYP isoforms is a standard component of preclinical evaluation. dynamed.com

Enzyme Inhibition: Inhibition studies assess whether moxonidine can block the metabolism of other drugs. nih.gov These are typically performed in vitro using human liver microsomes and a panel of probe substrates, each specific to a particular CYP isoform. mdpi.com Moxonidine is co-incubated with these substrates, and any decrease in the rate of metabolite formation for a probe substrate indicates inhibition of that specific CYP enzyme. Moxonidine has been identified as a competitive inhibitor of CYP2D6, though it did not appear to significantly inhibit CYP3A, CYP2C9, or CYP1A2 in one unpublished study. psu.edu

Enzyme Induction: Induction is the process where a drug increases the synthesis of a CYP enzyme, which can accelerate the metabolism of other drugs, potentially reducing their efficacy. nih.govevotec.com Induction potential is typically evaluated using primary cultures of human hepatocytes. These cells are exposed to various concentrations of the drug candidate over several days. An increase in the expression of specific CYP enzymes is then measured at both the mRNA level (using quantitative PCR) and the enzyme activity level (using probe substrates). evotec.com Regulatory agencies provide specific guidelines for conducting and interpreting these studies to assess the risk of clinical drug-drug interactions. evotec.com

Table 2: Summary of Moxonidine's Investigated Effects on CYP Isoforms

| CYP Isoform | Inhibition Potential | Induction Potential | Role as a Substrate |

| CYP1A2 | Not significant psu.edu | Data not specified | Not fully determined |

| CYP2C9 | Not significant psu.edu | Data not specified | Not fully determined |

| CYP2D6 | Competitive inhibitor psu.edu | Data not specified | Implied, but not confirmed psu.edu |

| CYP3A4 | Not significant psu.edu | Data not specified | Not fully determined |

Preclinical Pharmacokinetic Research in Animal Models (Analytical Focus)

Absorption, Distribution, and Excretion (ADE) Studies Using Labeled Tracers

Preclinical Absorption, Distribution, and Excretion (ADE or ADME) studies are fundamental to understanding the fate of a drug candidate in a biological system. nih.govbioivt.com The use of isotopically labeled tracers, such as 14C-labeled moxonidine or the stable-isotope this compound, is the gold standard for these investigations. nih.gov These tracers allow for the quantification of the total drug-related material in various biological samples without needing to identify every metabolite individually. nih.gov

In a typical study, a radiolabeled version of moxonidine is administered to animal models like rats or dogs. nih.govnih.govannexpublishers.co Following administration, blood, urine, and feces are collected over a period of time to perform a mass balance analysis, which determines the routes and rates of excretion. bioivt.comnih.gov For moxonidine, studies using [14C]moxonidine in rats showed that the compound is well absorbed and rapidly eliminated, primarily through urinary excretion (59.5%), with a smaller portion excreted in the feces (38.4%). nih.gov In bile duct-cannulated rats, biliary excretion was found to be a significant route of elimination (32.6%). nih.gov

Distribution studies often utilize techniques like quantitative whole-body autoradiography (QWBA). bioivt.comnih.gov After administering the labeled compound, the animal is flash-frozen, and thin sections are taken and exposed to a phosphor screen. This creates a detailed image showing the concentration of radioactivity, and thus the drug and its metabolites, throughout the entire body. nih.gov For moxonidine, QWBA studies in rats have shown that the drug-related material is widely distributed into tissues, with the highest concentrations observed in the major organs of elimination, the kidney and liver. nih.gov

Table 3: Representative Excretion Data for [14C]Moxonidine in Male F344 Rats (5 mg/kg Oral Dose)

| Excretion Route | Percentage of Administered Dose (0-120h) |

| Urine | 59.5% nih.gov |

| Feces | 38.4% nih.gov |

| Total Recovery | 97.9% |

Data derived from studies in F344 rats. nih.gov

Comparative Pharmacokinetic Profiles of Moxonidine and Its Labeled Analogue

A critical prerequisite for using a labeled analogue like this compound as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies is to demonstrate that its pharmacokinetic behavior is identical to that of the unlabeled parent drug. veeprho.com This is necessary to ensure that the labeling process itself does not introduce an "isotope effect," where the difference in mass alters the rate of absorption, distribution, metabolism, or excretion.

To verify this, a comparative pharmacokinetic study is conducted in an appropriate animal model. One group of animals receives the unlabeled drug, while another receives the labeled version. Alternatively, a "cassette" dosing approach might be used where both compounds are administered simultaneously. Plasma samples are collected at multiple time points after dosing, and the concentrations of both the labeled and unlabeled compounds are measured, typically by LC-MS/MS.

Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated for both compounds. The profiles are then statistically compared. The absence of a significant difference in these parameters confirms the bioequivalence of the labeled and unlabeled forms, validating the use of this compound as a reliable tracer and internal standard for future research.

Table 4: Hypothetical Comparative Pharmacokinetic Parameters in Dogs

| Parameter | Moxonidine | This compound | % Difference |

| Cmax (ng/mL) | 150 | 148 | -1.3% |

| Tmax (h) | 1.0 | 1.0 | 0.0% |

| AUC (ng·h/mL) | 750 | 755 | +0.7% |

| t1/2 (h) | 2.5 | 2.5 | 0.0% |

This table presents hypothetical data to illustrate the expected outcome of a bioequivalence study. The negligible differences confirm the absence of a significant isotope effect.

Role of Isotopic Labeling in Understanding Pharmacokinetic Variability

The use of stable isotope-labeled compounds is a cornerstone of modern pharmacokinetic and metabolic research. The specific compound, this compound, is a testament to the precision and analytical depth that such labeling provides, particularly in the context of mass spectrometry-based analysis. medchemexpress.com This isotopically labeled version of moxonidine, which incorporates both carbon-13 (¹³C) and deuterium (d3) atoms, serves as an invaluable tool for elucidating the nuances of the drug's absorption, distribution, metabolism, and excretion (ADME). symeres.commusechem.com

The primary application of this compound in preclinical and in vitro research is as an internal standard for quantitative assays, most notably those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of stable isotopes imparts a specific mass shift to the molecule, allowing it to be distinguished from the unlabeled drug and its naturally occurring isotopes. wikipedia.org This is crucial for accurately quantifying the concentration of moxonidine and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. vulcanchem.com

The dual-labeling strategy with both ¹³C and deuterium offers distinct advantages. It provides a more significant mass shift from the parent compound than a single type of isotope, which helps to move the internal standard's signal to a region of the mass spectrum with less background interference. This enhanced separation from the isotopic peaks of the unlabeled analyte and endogenous matrix components minimizes ion suppression and improves the accuracy and precision of quantification.

In the investigation of pharmacokinetic variability, this compound is instrumental. Inter-individual differences in drug metabolism, often stemming from genetic polymorphisms in metabolic enzymes, can lead to significant variations in drug exposure and response. By co-administering the labeled and unlabeled drug (in what is often termed a "cassette" or "cocktail" study in preclinical models), researchers can precisely track the metabolic fate of moxonidine.

For instance, in in vitro studies using human liver microsomes or hepatocytes from different donors, this compound allows for the precise measurement of the rate of formation of various metabolites. The isotopically labeled compound and its corresponding labeled metabolites can be easily distinguished from their unlabeled counterparts, enabling a direct comparison of metabolic activity across different individuals or experimental conditions.

The following table illustrates the type of data that can be generated in an in vitro metabolic study using this compound.

| Compound | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Purpose of Measurement |

| Moxonidine | 242.06 | 246.08 | Parent drug quantification |

| Dehydrogenated Moxonidine | 240.04 | 244.06 | Major metabolite quantification |

| Hydroxymethyl Moxonidine | 258.05 | 262.07 | Minor metabolite quantification |

This table is representative and illustrates the mass differences that would be observed in a mass spectrometry analysis. The exact mass-to-charge ratio (m/z) may vary based on the ionization state.

By analyzing the ratio of the unlabeled drug to its metabolites against the constant concentration of the labeled internal standard, researchers can identify variations in metabolic pathways. For example, a higher ratio of a particular metabolite in one sample compared to another would indicate a higher activity of the enzyme responsible for its formation, thus contributing to pharmacokinetic variability.

Furthermore, the use of stable isotopes like in this compound avoids the safety and disposal concerns associated with radioactive isotopes (e.g., ¹⁴C), making it a more practical choice for many preclinical and in vitro laboratory settings. The insights gained from these studies are critical for predicting how the drug will behave in a diverse patient population and for informing clinical study design.

Molecular Pharmacology and Receptor Interaction Studies

Investigation of Moxonidine's Binding Affinity and Selectivity Using Labeled Ligands

The antihypertensive effects of moxonidine (B1115) are mediated through its specific binding to imidazoline (B1206853) and adrenergic receptors. drugbank.com Elucidating the affinity and selectivity of these interactions is fundamental to understanding its mechanism of action.

Imidazoline I1 Receptor Binding Assays

Moxonidine acts as a selective agonist at the imidazoline receptor subtype 1 (I1). wikipedia.org These receptors are highly concentrated in the rostral ventrolateral medulla (RVLM) of the brainstem, a key area for cardiovascular regulation. patsnap.comkup.at Binding studies have demonstrated that moxonidine has a high affinity for I1 receptors. nih.gov Specifically, the affinity (Ki) of moxonidine for the I1-imidazoline receptor in the human brain has been reported to be approximately 33.4 nM. jpp.krakow.pl This strong binding affinity is highly correlated with its antihypertensive potency. nih.govnih.gov

Alpha-2 Adrenoceptor Binding Assays

Table 1: Comparative Binding Affinities and Selectivity of Moxonidine

| Receptor Target | Binding Affinity (Ki) | Selectivity Ratio (I1 vs. α2) |

| Imidazoline I1 Receptor | ~33.4 nM jpp.krakow.pl | 30 to 70-fold higher than for α2-adrenoceptors jpp.krakow.plresearchgate.netbmj.com |

| Alpha-2 Adrenoceptor | ~460 nM nih.gov |

Radioligand Binding Displacement Studies (Potential Use of Labeled Moxonidine)

Radioligand binding assays are a fundamental technique for studying receptor-ligand interactions. nih.gov In these experiments, a radiolabeled compound (a "radioligand") is used to label receptors. nih.gov The affinity of a non-radiolabeled drug, like moxonidine, is determined by its ability to displace the radioligand from the receptors. nih.gov Tritiated ([³H]) moxonidine has been used directly to label and characterize I1-imidazoline sites. nih.govresearchgate.net

While Moxonidine-13C,d3 is not radioactive, it plays a crucial role as a stable isotope-labeled internal standard in modern analytical methods like liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com These methods can be used in conjunction with binding assays to precisely quantify the concentration of the unlabeled drug required to displace the radioligand, leading to more accurate calculations of binding affinity (Ki). giffordbioscience.com

Cellular and Subcellular Localization of Imidazoline Receptors Using Labeled Probes

Understanding the precise location of imidazoline receptors within the central nervous system is crucial to deciphering their function. Labeled probes, such as radiolabeled ligands or specific antibodies, are used to visualize receptor distribution in tissues. chinesechemsoc.orgunipi.it Autoradiographic studies using radiolabeled ligands like [³H]-clonidine have revealed that the highest density of I1-like sites is in the rostral portion of the ventrolateral medulla. nih.gov

Immunocytochemistry, using antibodies raised against an imidazoline receptor protein, has confirmed the presence of these receptors in neurons and glial cells in various brain regions. nih.gov In the medulla, immunoreactivity is notably present in the intermediate reticular zone and the ventrolateral medulla. nih.gov These localization studies provide anatomical evidence that supports the role of these specific brain areas in mediating the effects of I1 receptor agonists like moxonidine.

Mechanistic Studies on Sympathetic Outflow Regulation at the Cellular Level

Moxonidine exerts its primary therapeutic effect by reducing the activity of the sympathetic nervous system. kup.at This sympathoinhibition originates from its action at a specific cellular level within the brainstem.

Investigation of Rostral Ventrolateral Medulla (RVLM) Modulations

The RVLM is recognized as a critical center for the tonic and reflex control of the sympathetic nervous system and blood pressure. nih.gov Presympathetic neurons within the RVLM are the primary target for moxonidine's action. nih.gov By selectively stimulating I1-imidazoline receptors located on these neurons, moxonidine causes a decrease in their firing rate. kup.atoup.com This inhibition of RVLM neuronal activity leads to a reduction in sympathetic outflow to peripheral organs like the heart and blood vessels, ultimately resulting in a decrease in blood pressure. patsnap.comkup.at Studies involving the direct microinjection of moxonidine into the RVLM of animal models have confirmed that this is the principal site of its antihypertensive action. nih.govoup.com

Cellular Signaling Pathways Downstream of Imidazoline Receptor Activation

Activation of the I1-imidazoline receptor by agonists such as moxonidine initiates a cascade of intracellular signaling events that are distinct from the pathways typically associated with α2-adrenergic receptors. Research has shown that the I1-imidazoline receptor is not linked to the conventional G-protein-coupled pathways that modulate adenylyl or guanylyl cyclases, stimulate inositol (B14025) phospholipid hydrolysis, or induce rapid calcium fluxes.

Instead, a primary signaling pathway coupled to the I1-imidazoline receptor involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC). nih.gov This activation leads to the hydrolysis of choline (B1196258) phospholipids, resulting in the generation of key second messengers, including diacylglyceride (B12379688) (DAG), arachidonic acid, and eicosanoids. nih.gov

Further downstream, the activation of this pathway can influence other signaling cascades. Notably, the activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), has been identified as a component of I1-receptor signaling. plos.org Protein kinase C (PKC) also appears to be a crucial intermediary in this process. plos.org Studies using PC12 cells, which express I1-receptors but lack α2-adrenergic receptors, have demonstrated that moxonidine-induced ERK activation is blocked by inhibitors of both PC-PLC and PKC. plos.org This suggests a sequential pathway where I1-receptor activation leads to PC-PLC activation, subsequent PKC stimulation, and ultimately the activation of the MAPK/ERK pathway.

Additional cellular responses triggered by I1-imidazoline receptor activation include the inhibition of Na+/H+ exchange and the induction of genes responsible for catecholamine synthesis. nih.gov

Molecular Basis of Differential Receptor Affinity and its Impact on Cellular Responses

A defining characteristic of moxonidine is its high selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor. wikipedia.orgnih.gov This differential receptor affinity is the molecular basis for its distinct pharmacological profile compared to older, less selective centrally acting antihypertensives like clonidine (B47849). wikipedia.org

Receptor binding studies have quantified this selectivity. Moxonidine exhibits a significantly higher affinity for the I1-imidazoline receptor, with some studies indicating a 33-fold greater affinity for the I1 receptor compared to the α2-receptor. wikipedia.orgnih.gov In contrast, clonidine binds to both receptors with nearly equal affinity. wikipedia.org This high selectivity for the I1-imidazoline receptor is believed to be responsible for the potent antihypertensive effects of moxonidine, with a reduced incidence of the sedative side effects commonly associated with α2-adrenergic receptor agonism. ijmedicine.com

The impact of this differential affinity on cellular responses is significant. The primary therapeutic effects of moxonidine are mediated through the I1-imidazoline receptor signaling pathway in the rostral ventrolateral medulla (RVLM), leading to a decrease in sympathetic nervous system activity. ijmedicine.com The weaker interaction with α2-adrenergic receptors means that cellular responses mediated by this receptor, such as sedation, are less pronounced. ijmedicine.com

Data Tables

Table 1: Receptor Binding Affinity of Moxonidine

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Imidazoline I1 Receptor | 56 nM | caymanchem.comcaymanchem.com |

| α2A-Adrenergic Receptor | 150 nM | caymanchem.comcaymanchem.com |

| α1-Adrenergic Receptor | >30,000 nM | caymanchem.comcaymanchem.com |

| α2B-Adrenergic Receptor | 1,000 nM | caymanchem.comcaymanchem.com |

| α2C-Adrenergic Receptor | 2,000 nM | caymanchem.comcaymanchem.com |

Table 2: Key Cellular Responses to I1-Imidazoline Receptor Activation by Moxonidine

| Cellular Response | Key Signaling Molecules Involved | Reference |

| Activation of Phospholipase C | Phosphatidylcholine-selective phospholipase C (PC-PLC) | nih.gov |

| Generation of Second Messengers | Diacylglycerol (DAG), Arachidonic Acid | nih.gov |

| Activation of MAPK Pathway | Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK) | plos.org |

| Involvement of Protein Kinase C | Protein Kinase C (PKC) | plos.org |

| Inhibition of Ion Exchange | Na+/H+ Exchanger | nih.gov |

Preclinical Research Applications and Mechanistic Investigations

In Vitro and Ex Vivo Studies on Cellular Metabolism and Transport

Studies using isolated cells and tissues have been pivotal in dissecting the direct molecular actions of moxonidine (B1115) on metabolic pathways.

Preclinical research has demonstrated that moxonidine can directly enhance glucose transport in insulin-resistant skeletal muscle. In studies using isolated epitrochlearis muscle from obese Zucker rats, a model for severe insulin (B600854) resistance, chronic treatment with moxonidine led to a significant, dose-dependent increase in insulin-stimulated glucose transport. ahajournals.orgahajournals.orgnih.gov Specifically, at a maximally effective insulin concentration, glucose transport activity was markedly greater in muscles from rats treated with moxonidine compared to controls. ahajournals.org This effect suggests a direct or indirect potentiation of the glucose uptake machinery in muscle cells, contributing to improved whole-body glucose homeostasis. ahajournals.orgahajournals.org

Table 1: Effect of Chronic Moxonidine Treatment on Insulin-Stimulated Glucose Transport in Isolated Rat Muscle

| Treatment Group (21 days) | Insulin-Stimulated Glucose Transport (% Increase vs. Control) |

| Moxonidine (6 mg/kg) | 39% |

| Moxonidine (10 mg/kg) | 70% |

Data derived from studies on the isolated epitrochlearis muscle of obese Zucker rats. ahajournals.org

The beneficial effects of moxonidine on glucose metabolism are linked to its ability to modulate key components of the insulin signaling cascade. nih.gov Research indicates that moxonidine can positively influence the insulin receptor substrate-1 (IRS-1), a critical protein in the pathway that leads to glucose transport. ahajournals.org In skeletal muscle of obese, hypertensive rats, chronic moxonidine treatment was found to increase the levels of IRS-1. ahajournals.org The insulin signaling pathway, which includes the phosphatidylinositol 3-kinase (PI3K) and Akt, is crucial for the metabolic effects of insulin. frontiersin.org Disruptions in this pathway lead to insulin resistance. frontiersin.org Moxonidine appears to exert direct effects on insulin action at the cellular level, potentially through insulin receptor autophosphorylation and increased expression of IRS-1, thereby improving the cellular response to insulin. kup.at

Moxonidine has been shown to favorably alter lipid metabolism in preclinical studies. In obese Zucker rats, chronic administration of moxonidine significantly reduced the fasting plasma levels of free fatty acids. ahajournals.orgahajournals.org This reduction may stem from decreased lipolysis in adipose tissue, a process influenced by the sympathetic nervous system's control over norepinephrine (B1679862) levels. ahajournals.org Furthermore, in vivo treatment of spontaneously hypertensive obese rats (SHROB) with moxonidine resulted in improved insulin response in isolated adipocytes, as evidenced by enhanced Akt activation and glucose uptake. researchgate.net In a zebrafish model of ADHD, moxonidine treatment was observed to downregulate the lipid class lysophosphatidylcholine (B164491) (LPC). skemman.is These findings suggest that moxonidine can directly impact cellular lipid handling, which is a significant factor in the pathophysiology of insulin resistance. ahajournals.orgresearchgate.net

Table 2: Effect of Chronic Moxonidine Treatment on Fasting Plasma Levels in Obese Zucker Rats

| Treatment Group (21 days) | Change in Fasting Insulin | Change in Fasting Free Fatty Acids |

| Moxonidine (6 mg/kg) | -17% | -36% |

| Moxonidine (10 mg/kg) | -19% | -28% |

Data represents significant reductions compared to control groups. ahajournals.org

Modulation of Insulin Signaling Pathways at the Cellular Level

Mechanistic Studies in Preclinical Animal Models (Excluding Clinical Outcomes)

Investigations in animal models have elucidated the systemic mechanisms through which moxonidine exerts its effects, particularly within the central nervous system and on specific end-organs.

Moxonidine is a selective agonist for imidazoline (B1206853) I1 receptors located in the rostral ventrolateral medulla of the brainstem, a key area for cardiovascular regulation. kup.atnih.govnih.gov Studies in conscious, spontaneously hypertensive rats (SHR) demonstrated that direct administration of moxonidine into the fourth cerebral ventricle dose-dependently lowered mean arterial pressure, heart rate, and sympathetic outflow. nih.gov This central action reduces the sympathetic drive from the CNS to the periphery, resulting in decreased plasma levels of catecholamines like noradrenaline. nih.govnih.gov This sympatholytic effect is considered the primary mechanism for its blood pressure-lowering action and contributes to its beneficial metabolic effects by reducing sympathetic overactivity, which is often associated with insulin resistance. ahajournals.orgnih.govmdpi.com

Moxonidine demonstrates protective effects on end-organs like the heart, independent of its blood pressure-lowering effects. In spontaneously hypertensive rats (SHR), chronic moxonidine treatment led to the regression of cardiac hypertrophy and a reduction in cardiac fibrosis. nih.gov These structural improvements were associated with the attenuation of cardiac and circulating inflammatory cytokines, such as TNF-α and IL-6, and the inhibition of key signaling proteins involved in cardiac cell death and survival, like p38 MAPK and Akt. nih.gov In vitro studies on cardiac cells further revealed that moxonidine can protect against cardiomyocyte death while selectively promoting the loss of cardiac fibroblasts, an effect mediated through cardiac imidazoline I1-receptors. nih.gov While the overactivation of β-adrenergic receptors (β-ARs) is known to contribute to heart failure, moxonidine's ability to reduce sympathetic drive may prevent the chronic stimulation that leads to their desensitization and downregulation. mdpi.com

Elucidation of Molecular Pathways in Metabolic Syndrome Models

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and understand their influence on biological pathways. symeres.comadesisinc.commusechem.com Moxonidine-13C,d3 is ideally suited for such investigations, particularly in animal models of metabolic syndrome, a condition where moxonidine has shown potential therapeutic benefits beyond its primary antihypertensive effects. researchgate.netpatsnap.comnih.gov The use of a labeled compound allows researchers to definitively distinguish the drug and its metabolites from endogenous molecules, which is essential for accurate pathway analysis using mass spectrometry-based techniques. nih.gov

In preclinical models of metabolic syndrome, such as genetically hypertensive or diet-induced obese rats, this compound can be administered to investigate its impact on key signaling cascades. Research on unlabeled moxonidine has shown it can improve insulin sensitivity and favorably modulate the metabolic profile. nih.govresearchgate.net Furthermore, studies in spontaneously hypertensive rats (SHR) have demonstrated that moxonidine can inhibit signaling proteins like Akt and p38 MAPK, which are involved in cardiac cell survival, hypertrophy, and inflammation—processes highly relevant to the pathology of metabolic syndrome. nih.gov

By using this compound, researchers can precisely quantify the drug's concentration in target tissues (e.g., liver, adipose tissue, skeletal muscle, hypothalamus) and correlate it directly with changes in these molecular pathways. For example, the labeled compound enables Stable Isotope Resolved Metabolomics (SIRM) to trace how moxonidine affects glucose and lipid metabolism, providing clear, quantitative data on changes in metabolite pools and pathway flux. nih.gov This approach offers a significant advantage over studies with unlabeled drugs, where measurements of pathway modulation can be confounded by biological variability.

The table below outlines how this compound would be applied to investigate molecular pathways relevant to metabolic syndrome.

| Target Pathway | Biological Process | Role of this compound | Analytical Technique |

|---|---|---|---|

| Insulin Signaling (e.g., Akt pathway) | Glucose uptake, glycogen (B147801) synthesis | Correlate tissue-specific drug concentration with phosphorylation status of key proteins (Akt, IRS-1). | LC-MS/MS, Western Blot |

| Sympathetic Nervous System Outflow | Central regulation of blood pressure and metabolism | Trace drug distribution to the rostral ventrolateral medulla (RVLM) and quantify effects on neurotransmitter turnover. | Microdialysis coupled with LC-MS/MS |

| Lipid Metabolism | Fatty acid synthesis and oxidation | Quantify changes in lipid species and metabolic flux in hepatic and adipose tissues following drug administration. | Lipidomics, Fluxomics using GC-MS or LC-MS |

| Inflammatory Signaling (e.g., p38 MAPK) | Cytokine production, cellular stress | Measure drug levels in cardiac and vascular tissue and link them to changes in inflammatory markers and protein phosphorylation. nih.gov | LC-MS/MS, ELISA, Proteomics |

Isotopic Effects on Preclinical Pharmacological Activity

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of the C-D bond compared to the C-H bond. baranlab.orglibretexts.org This effect is most pronounced when the C-H bond is broken in the rate-limiting step of a reaction, such as enzymatic metabolism. libretexts.org Moxonidine is metabolized via oxidation on its methyl group and the imidazoline ring. nih.govnih.gov The "d3" designation in this compound typically implies that the three hydrogens on the methyl group have been replaced with deuterium. As this is a known site of metabolism, a KIE is plausible and warrants investigation. nih.govnih.gov

A primary KIE could decrease the rate of moxonidine's metabolic clearance, potentially altering its pharmacokinetic profile. This is assessed using in vitro systems, such as human liver microsomes or recombinant cytochrome P450 (CYP) enzymes known to metabolize moxonidine. By incubating both the labeled and unlabeled compounds and measuring the rate of metabolite formation, a direct comparison can be made. A significantly lower rate of metabolism for this compound would confirm a KIE. selvita.com

Isotopic labeling could also theoretically affect binding affinity to target receptors. Moxonidine's pharmacological action is mediated by its binding to I1-imidazoline and α2-adrenergic receptors. nih.gov Receptor binding assays are used to determine if this compound has a different binding affinity (Ki) compared to unlabeled moxonidine. This is typically done by competing the labeled or unlabeled compound against a radioligand in preparations of tissue expressing the target receptors. researchgate.netcaymanchem.com

The table below illustrates the parameters measured in a hypothetical KIE assessment.

| Parameter | Unlabeled Moxonidine | This compound | Interpretation |

|---|---|---|---|

| Metabolic Rate (pmol/min/mg protein) | 150 ± 12 | 95 ± 9 | Slower metabolism suggests a primary KIE (kH/kD > 1). |

| Receptor Binding Affinity (Ki, nM) at I1-Receptor | 55 ± 4 | 57 ± 5 | No significant difference in receptor binding affinity. |

Data are for illustrative purposes only.

To validate the use of this compound as a tracer in preclinical studies, it is crucial to confirm that the isotopic labeling does not fundamentally alter its pharmacological activity in vivo. This is achieved through direct comparative studies against unlabeled moxonidine in relevant animal models. selvita.com These studies are designed to show equivalence in key pharmacokinetic (PK) and pharmacodynamic (PD) parameters.

In a typical preclinical study, parallel groups of animals (e.g., spontaneously hypertensive rats) would receive equimolar doses of either this compound or unlabeled moxonidine. Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and total drug exposure (Area Under the Curve, AUC) would be measured from serial blood samples. Pharmacodynamic effects, such as the reduction in mean arterial pressure and heart rate, would be monitored continuously. nih.govnih.gov

If the PK and PD profiles of this compound are not significantly different from those of the unlabeled compound, it confirms that the isotopic labeling does not exert a meaningful influence on its biological activity. This finding is critical, as it validates the use of the labeled compound as a reliable surrogate for the parent drug in quantitative mechanistic studies. medchemexpress.com

The following table provides a template for comparing the in vivo profiles of the two compounds.

| Parameter | Unlabeled Moxonidine | This compound | P-value |

|---|---|---|---|

| Pharmacokinetics | |||

| AUC (ng·h/mL) | 85.4 ± 10.1 | 88.2 ± 11.5 | > 0.05 (ns) |

| Cmax (ng/mL) | 25.1 ± 3.4 | 24.7 ± 3.9 | > 0.05 (ns) |

| Pharmacodynamics | |||

| Max Δ in Mean Arterial Pressure (mmHg) | -35 ± 5 | -34 ± 6 | > 0.05 (ns) |

Data are for illustrative purposes only. ns = not significant.

Future Directions and Emerging Research Avenues for Moxonidine 13c,d3

Advancements in Micro-Dosing and Accelerated Translational Research

Micro-dosing represents a paradigm shift in early-phase clinical development, allowing for the administration of sub-therapeutic doses (typically less than 1/100th of the pharmacological dose) of a drug to human subjects to evaluate its pharmacokinetic profile. nih.gov This approach can accelerate translational research by identifying drug candidates with suboptimal human pharmacokinetics before significant investment is made in extensive preclinical toxicology studies. nih.gov

The use of Moxonidine-13C,d3 is integral to the success of such studies involving Moxonidine (B1115) or its analogues. Given the extremely low concentrations of the drug in circulation during a micro-dosing study, highly sensitive bioanalytical techniques are required for quantification. nih.gov this compound serves as the ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By adding a known quantity of this compound to a biological sample, researchers can accurately measure the minute quantities of the unlabeled drug, correcting for any sample loss during extraction and analytical variability. This ensures the generation of robust and reliable pharmacokinetic data, which is essential for making go/no-go decisions in the drug development pipeline.

| Advantage of this compound in Micro-Dosing Studies | Description | Impact on Translational Research |

|---|---|---|

| Enhanced Analytical Sensitivity | Enables the detection and precise quantification of pico- to femto-molar concentrations of Moxonidine in complex biological matrices like plasma. | Makes human micro-dosing studies feasible by overcoming the challenge of measuring extremely low drug levels. nih.gov |

| High Accuracy and Precision | As a co-eluting internal standard with identical chemical properties to the parent drug, it effectively corrects for matrix effects and variability in analytical procedures. veeprho.com | Provides high-confidence pharmacokinetic data, leading to more reliable predictions of drug behavior at therapeutic doses. |

| Reduced Development Timelines | Facilitates early human PK data generation, allowing for quicker elimination of non-viable drug candidates. nih.gov | Accelerates the overall drug development process and reduces associated costs. |

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics) for Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. "Omics" technologies, such as metabolomics and proteomics, are central to this field, providing a snapshot of the proteins and metabolites within a cell or organism at a specific time. revespcardiol.org Stable isotope-labeled compounds are indispensable tools in these analyses, particularly in quantitative metabolomics. medchemexpress.eu

The integration of this compound into metabolomics workflows allows researchers to move beyond simple drug concentration measurement and explore the broader effects of Moxonidine on the body's metabolic network. By using this compound as an internal standard, the parent drug and its metabolites can be quantified with high accuracy in samples undergoing global metabolomic profiling. metabolomexchange.org This allows for the precise correlation of drug exposure with changes in endogenous metabolite levels. Such data can reveal the drug's impact on various pathways, identify novel biomarkers of drug response or effect, and provide a deeper, systems-level understanding of its mechanism of action, including its known benefits on metabolic profiles in patients with hypertension. researchgate.net

| Application Area | Role of this compound | Research Finding/Goal |

|---|---|---|

| Quantitative Metabolomics | Serves as a robust internal standard for quantifying Moxonidine and its metabolites (e.g., 4,5-dehydromoxonidine). drugbank.com | To accurately map the metabolic fate of Moxonidine and correlate drug/metabolite levels with changes in endogenous metabolic pathways. |

| Proteomics | Used in downstream validation to correlate quantified drug exposure with changes in protein expression levels identified through proteomic screening. | To link specific drug concentrations to the modulation of protein networks involved in cardiovascular and metabolic regulation. revespcardiol.org |

| Systems Biology | Provides the quantitative anchor point for drug concentration in multi-omics data integration. | To build comprehensive models of drug action that integrate genomic, proteomic, and metabolomic data to explain the holistic physiological effects of Moxonidine. |

Novel Applications in High-Throughput Screening and Drug Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify potential new drug candidates. medchemexpress.com While this compound itself is not used in the primary screening phase, it represents a critical tool for the subsequent "hit-to-lead" and "lead optimization" stages of drug discovery.

Once initial "hits" (compounds that show desired activity) are identified from an HTS campaign, particularly for targets like the imidazoline (B1206853) I1 receptor, the development of robust assays to characterize their pharmacological and pharmacokinetic properties is essential. drugbank.commedchemexpress.com Isotope-labeled analogues of these new lead compounds, following the principle of this compound, would be synthesized. These labeled compounds are then used as internal standards to develop high-throughput bioanalytical assays to support detailed studies of absorption, distribution, metabolism, and excretion (ADME). This enables medicinal chemists to rapidly compare new chemical entities and select those with the most promising drug-like properties for further development.

| Drug Discovery Stage | Role of Isotope Labeling (Principle of this compound) | Objective |

|---|---|---|

| Hit-to-Lead | Enables accurate in vitro metabolic stability assays and preliminary in vivo PK screening of multiple "hit" compounds. | To quickly identify compounds with favorable metabolic profiles and oral bioavailability for further development. |

| Lead Optimization | Supports definitive pharmacokinetic and drug metabolism studies for a refined set of lead compounds. | To guide chemical modifications that improve a compound's ADME properties and overall suitability as a drug candidate. |

| Candidate Selection | Provides the gold-standard analytical method for preclinical PK/PD (pharmacokinetic/pharmacodynamic) studies. | To select the single best compound to advance into formal preclinical and clinical development. nih.gov |

Development of Advanced In Silico Models Supported by Isotopic Data

In silico modeling, which uses computer simulations to predict drug behavior, is an increasingly important part of modern pharmacology. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) models, for instance, can simulate blood pressure changes in response to a drug like Moxonidine. nih.gov The predictive power of these models is entirely dependent on the quality of the experimental data used to build and validate them.

This is where this compound plays a crucial, supportive role. Pharmacokinetic studies that use this compound as an internal standard generate highly accurate and precise concentration-time data. This empirical data is essential for the development of robust in silico models. It allows modelers to define key parameters—such as absorption rates, clearance, and volume of distribution—with high confidence. By providing this high-quality input data, this compound contributes to the creation of more accurate and predictive computational models that can be used to simulate different clinical scenarios, explore dose-response relationships, and better understand drug interactions.

| In Silico Model Type | Required Data Provided via this compound Use | Modeling Outcome |

|---|---|---|

| Pharmacokinetic (PK) Models | Precise plasma concentration-time profiles following administration. | Accurate calculation of key PK parameters (e.g., Cmax, Tmax, AUC, half-life) for model building. |

| Physiologically Based PK (PBPK) Models | Data on drug distribution in various tissues and metabolic clearance rates. | Simulation of drug disposition throughout the body and prediction of drug-drug interactions. |

| PK/PD Models | Accurate drug exposure data (PK) to be correlated with physiological responses (PD), such as blood pressure reduction. nih.gov | Understanding the relationship between drug concentration and its therapeutic effect, enabling dose optimization. |

Potential for this compound as a Tool in Multidisciplinary Cardiovascular Research

Cardiovascular disease research is inherently multidisciplinary, involving the study of complex interactions between the nervous, endocrine, and renal systems. nih.gov Moxonidine itself is a subject of such research due to its central action on the sympathetic nervous system and its secondary beneficial effects on metabolic parameters like insulin (B600854) resistance. researchgate.netnih.govahajournals.org

This compound is a powerful tool that facilitates this complex, multidisciplinary research. By enabling the precise and reliable quantification of the parent drug, it allows investigators to establish definitive links between drug exposure and a wide array of physiological and molecular endpoints. For example, researchers can accurately correlate plasma Moxonidine concentrations with changes in sympathetic nerve activity, levels of circulating neurohormones, markers of endothelial function, or improvements in glucose transport in skeletal muscle. ahajournals.org This ability to quantitatively link the cause (drug concentration) with the effect (biological response) is fundamental to dissecting the drug's pleiotropic mechanisms and exploring its full therapeutic potential in complex conditions like metabolic syndrome. researchgate.net

| Research Area | Specific Role of this compound | Investigative Goal |

|---|---|---|

| Neuropharmacology | Quantify Moxonidine levels in CNS compartments (where feasible) or plasma to correlate with measurements of sympathetic outflow. | To elucidate the precise relationship between central drug concentration and sympatholytic effect. nih.gov |

| Endocrinology & Metabolism | Enable accurate PK studies in models of insulin resistance. | To quantify the exposure-response relationship for Moxonidine's effects on glucose tolerance and insulin sensitivity. ahajournals.org |

| Renal Physiology | Support studies measuring drug concentration alongside markers of renal function and hemodynamics. | To understand the impact of Moxonidine on kidney function and its role in blood pressure control. |

| Preeclampsia Research | Facilitate preclinical studies in animal models of hypertensive pregnancy. | To precisely evaluate the pharmacokinetics and efficacy of Moxonidine in the context of pregnancy-induced hypertension. jci.org |

Q & A

Basic Research Questions

Q. How can researchers synthesize Moxonidine-13C,d3 with high isotopic purity, and what variables require optimization?

- Methodological Answer : Synthesis of isotopically labeled this compound involves replacing specific carbon and hydrogen atoms with stable isotopes (e.g., 13C and deuterium) during precursor synthesis. Key variables include:

- Reaction Conditions : Temperature, solvent polarity, and catalyst selection to minimize isotopic scrambling.

- Purification : Use preparative HPLC or column chromatography to isolate the labeled compound, with purity validated via isotopic mass spectrometry (e.g., LC-MS/MS).

- Quality Control : Batch-specific isotopic enrichment (e.g., ≥99% for 13C and ≥98% for deuterium) must be confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are most effective for validating isotopic purity and chemical stability of this compound?

- Methodological Answer :

| Technique | Purpose | Key Parameters |

|---|---|---|

| LC-MS/MS | Quantify isotopic enrichment | Mass-to-charge ratio (m/z), isotopic peak distribution |

| NMR | Confirm structural integrity and deuterium incorporation | 13C NMR shifts, absence of proton signals in deuterated positions |

| Accelerated Stability Testing | Assess degradation under stress conditions (e.g., pH, temperature) | HPLC retention time consistency, impurity profiling |

- Cross-validate results with reference standards and ensure compliance with ICH guidelines for analytical validation .

Q. How should researchers optimize synthesis parameters to ensure batch-to-batch reproducibility?

- Methodological Answer : Implement a Design of Experiments (DoE) approach:

- Variables : Catalyst concentration, reaction time, and solvent system.

- Response Metrics : Yield, isotopic purity, and residual solvent levels.